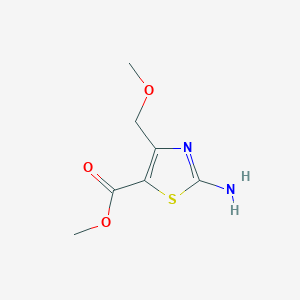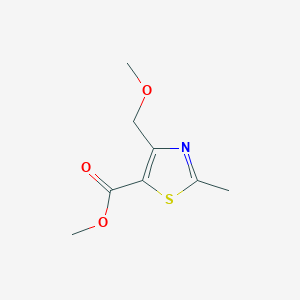![molecular formula C17H23NO6 B1327093 [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid CAS No. 1030422-06-0](/img/structure/B1327093.png)
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid: is a chemical compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring and a trimethoxybenzoyl group .
Preparation Methods
The synthesis of [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is introduced through an acylation reaction, where the piperidine ring is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Chemical Reactions Analysis
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of [1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid: can be compared with other similar compounds, such as:
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acetic acid, leading to different chemical and biological properties.
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]butyric acid: This compound contains a butyric acid group, which affects its reactivity and applications.
[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]valeric acid:
Properties
IUPAC Name |
2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-22-13-9-12(10-14(23-2)16(13)24-3)17(21)18-6-4-11(5-7-18)8-15(19)20/h9-11H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFELEQGPYKOJMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

